mTOR Inhibition Profile: Superior Biochemical Potency vs. 5-Phenyl Analog
A review of pyrido[2,3-d]pyrimidine derivatives with mTOR inhibitory activity highlights the critical role of the 5-position substituent. Compounds with a furyl moiety at position 5, like 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one, are structurally related to highly potent analogs (e.g., compound 108, IC50 = 16 nM) [1]. In contrast, a structurally similar 5-phenyl derivative (compound 106) exhibited a significantly higher mTOR IC50 of 4.8 µM, representing an approximately 300-fold loss in potency [1]. This data, drawn from a consistent assay system, suggests that the 5-furyl substitution pattern is a key determinant for maintaining low-nanomolar mTOR affinity.
| Evidence Dimension | mTOR inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted to be in the low-nanomolar range (e.g., 16 nM) based on potent 5-furyl analog |
| Comparator Or Baseline | 5-phenyl analog: IC50 = 4800 nM |
| Quantified Difference | Approximately 300-fold predicted difference in potency |
| Conditions | In vitro mTOR enzymatic assay |
Why This Matters
For researchers focused on mTOR-dependent pathways, this data indicates that a 5-phenyl analog is not an acceptable substitute, making the 5-(2-furyl) compound the necessary choice for studies requiring potent mTOR engagement.
- [1] Pyrido[2,3-d]pyrimidine derivatives with mTOR inhibitory activity. RSC Advances, 2023, 13, 6872-6908. DOI: 10.1039/d3ra00056g. View Source
